molecular formula C15H11F3N4O2 B7692139 N'-[(E)-pyridin-2-ylmethylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide

N'-[(E)-pyridin-2-ylmethylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide

Cat. No.: B7692139
M. Wt: 336.27 g/mol
InChI Key: LBMHCHOEPRVODO-AWQFTUOYSA-N
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Description

N’-[(E)-pyridin-2-ylmethylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide is a complex organic compound that features a pyridine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-pyridin-2-ylmethylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide typically involves the reaction of pyridine-2-carbaldehyde with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often using solvents like toluene or ethyl acetate. The reaction conditions are designed to promote the formation of the desired product while minimizing side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-pyridin-2-ylmethylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

N’-[(E)-pyridin-2-ylmethylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-pyridin-2-ylmethylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-pyridin-2-ylmethylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide is unique due to the presence of both the pyridine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-[(E)-pyridin-2-ylmethylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c16-15(17,18)10-4-3-6-11(8-10)21-13(23)14(24)22-20-9-12-5-1-2-7-19-12/h1-9H,(H,21,23)(H,22,24)/b20-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMHCHOEPRVODO-AWQFTUOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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